molecular formula C5H9N B096296 2-Methylbutyronitrile CAS No. 18936-17-9

2-Methylbutyronitrile

Cat. No.: B096296
CAS No.: 18936-17-9
M. Wt: 83.13 g/mol
InChI Key: RCEJCSULJQNRQQ-UHFFFAOYSA-N
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Description

2-Methylbutyronitrile, also known as sec-butyl cyanide, is an organic compound with the chemical formula C5H9N. It is a colorless liquid with a faint, characteristic odor. This compound is used in various chemical syntheses and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutyronitrile can be synthesized through several methods. One common method involves the reaction of 2-methylbutanol with hydrogen cyanide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Another method involves the dehydration of 2-methylbutyramide using phosphorus pentoxide or other dehydrating agents. This reaction also requires careful control of reaction conditions to prevent side reactions and ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale chemical processes. One such method involves the catalytic hydrogenation of this compound oxide. This process is carried out in specialized reactors under high pressure and temperature to achieve efficient conversion and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutyronitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. These reactions are usually carried out under anhydrous conditions.

    Substitution: Common nucleophiles include halides, amines, and alcohols. These reactions often require the presence of a catalyst or a base to facilitate the substitution process.

Major Products Formed

    Oxidation: The major products include 2-methylbutyric acid and other oxidized derivatives.

    Reduction: The major products include 2-methylbutylamine and other reduced derivatives.

    Substitution: The major products include various substituted this compound derivatives, depending on the nucleophile used.

Scientific Research Applications

2-Methylbutyronitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving nitrile compounds.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbutyronitrile involves its reactivity with various chemical reagents and catalysts. In oxidation reactions, it undergoes electron transfer processes to form oxidized products. In reduction reactions, it accepts electrons to form reduced products. In substitution reactions, it undergoes nucleophilic attack to form substituted derivatives. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

2-Methylbutyronitrile can be compared with other similar nitrile compounds, such as:

    Butyronitrile: Similar in structure but lacks the methyl group at the second carbon.

    Isobutyronitrile: Similar in structure but has a different arrangement of carbon atoms.

    Valeronitrile: Similar in structure but has a longer carbon chain.

The uniqueness of this compound lies in its specific reactivity and the presence of the methyl group, which influences its chemical behavior and applications.

Properties

IUPAC Name

2-methylbutanenitrile
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InChI

InChI=1S/C5H9N/c1-3-5(2)4-6/h5H,3H2,1-2H3
Source PubChem
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InChI Key

RCEJCSULJQNRQQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C#N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H9N
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DSSTOX Substance ID

DTXSID50871287
Record name 2-Methylbutanenitrile
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Molecular Weight

83.13 g/mol
Source PubChem
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Physical Description

Mostly soluble in water (8.89 g/L at 25 deg C); [ChemIDplus]
Record name 2-Cyanobutane
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Vapor Pressure

10.3 [mmHg]
Record name 2-Cyanobutane
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CAS No.

18936-17-9
Record name 2-Methylbutyronitrile
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Record name 2-Methylbutanone cyanohydrin
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Record name 2-Methylbutanenitrile
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Record name 2-METHYLBUTYRONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-methylbutanenitrile?

A1: The molecular formula of 2-methylbutanenitrile is C5H9N, and its molecular weight is 83.13 g/mol.

Q2: What spectroscopic techniques have been used to characterize 2-methylbutanenitrile?

A2: Researchers have employed various spectroscopic methods to characterize 2-methylbutanenitrile, including:* Nuclear Magnetic Resonance (NMR) Spectroscopy: [] 13C NMR studies have been particularly useful in understanding the conformational effects of steric compression on the chemical shifts of carbons in diastereoisomers of compounds related to 2-methylbutanenitrile. []* Infrared (IR) Spectroscopy: This technique has been used to study the vibrational modes of 2-methylbutanenitrile and gain insights into its conformational preferences. []* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is frequently employed to identify and quantify 2-methylbutanenitrile in complex mixtures, particularly in natural product analysis. [, ]

Q3: How is 2-methylbutanenitrile used in polymer chemistry?

A3: 2-Methylbutanenitrile is commonly employed as a radical initiator in polymerization reactions. * Synthesis of Polystyrene: It facilitates the formation of hollow polystyrene particles by decomposing at elevated temperatures and generating nitrogen gas, creating voids within the polymer matrix. []* Miniemulsion Polymerization: 2-Methylbutanenitrile acts as an oil-soluble initiator, influencing the rate of polymerization and particle size distribution in processes like the production of carboxyl- and amino-functionalized polystyrene particles. [, ]

Q4: How does the presence of 2-methylbutanenitrile affect the properties of polymer coatings?

A4: In siloxane-polyurethane fouling-release coatings, 2-methylbutanenitrile plays a crucial role as an initiator in the acrylic polyol synthesis. This affects the coating's physical and mechanical properties, ultimately influencing its fouling-release performance. [, ]

Q5: What role does 2-methylbutanenitrile play in charge transfer reactions?

A5: Research indicates that chiral anions of 2-methylbutanenitrile can be produced through charge exchange reactions with Rydberg atoms. This interaction allows for the determination of its electron affinity, a crucial property for understanding its reactivity. []

Q6: How does 2-methylbutanenitrile participate in enzymatic reactions?

A6: 2-Methylbutanenitrile acts as a substrate in lipase-catalyzed hydrolysis reactions. Studies have explored the diastereoselectivity of these reactions and the potential for using additives like thiocrown ethers to modify enantioselectivity. This has implications for the synthesis of optically active compounds. []

Q7: Have computational methods been used to study 2-methylbutanenitrile?

A7: Yes, computational chemistry has been valuable in understanding the properties and behavior of 2-methylbutanenitrile. * Molecular Mechanics Calculations: These calculations provide insights into the conformational preferences of 2-methylbutanenitrile, revealing the relative stabilities of different conformers. []* Quantum Chemical Calculations: Techniques like Density Functional Theory (DFT) can be used to predict various molecular properties of 2-methylbutanenitrile, including its electronic structure, vibrational frequencies, and thermodynamic parameters. []

Q8: What are the safety considerations for handling 2-methylbutanenitrile?

A8: 2-Methylbutanenitrile is a flammable liquid and should be handled with care. * Thermal Stability: Research has focused on evaluating the thermal hazard characteristics of 2-methylbutanenitrile, particularly its thermal decomposition behavior and potential runaway risks. [, , ]* Storage and Handling: It should be stored in a cool, well-ventilated area away from sources of ignition. Appropriate personal protective equipment should always be worn when handling this compound.

Q9: What analytical methods are used to quantify 2-methylbutanenitrile?

A9: Several analytical techniques are used for the detection and quantification of 2-methylbutanenitrile:* High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of 2-methylbutanenitrile in various matrices. []* Gas Chromatography (GC): Combined with various detectors, GC is a powerful tool for analyzing volatile compounds like 2-methylbutanenitrile. [, ] * Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique helps identify 2-methylbutanenitrile fragments in polymers, aiding in the characterization of chain-end structures. []

Q10: Is there information on the environmental fate of 2-methylbutanenitrile?

A10: While specific studies on the environmental degradation of 2-methylbutanenitrile are limited in the provided research, its presence as a volatile compound in plants like hedge mustard suggests potential pathways for its release and transformation in the environment. [] Further research is needed to fully understand its environmental impact and potential mitigation strategies.

Q11: What are some historical milestones in the research of 2-methylbutanenitrile?

A11: Early research on 2-methylbutanenitrile primarily focused on its synthesis and basic physical properties. Over time, studies have explored its applications in various fields:* Polymer Chemistry: The use of 2-methylbutanenitrile as a radical initiator in polymerization reactions has been a significant area of research, leading to advancements in the synthesis of various polymers and coatings. [, , , , ]* Catalysis: Investigations into its role in charge transfer reactions and as a substrate in enzymatic reactions have expanded our understanding of its reactivity and potential applications. [, ]

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